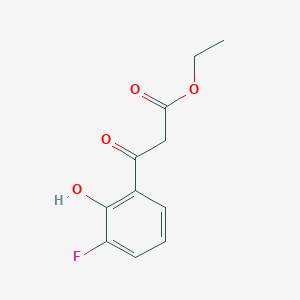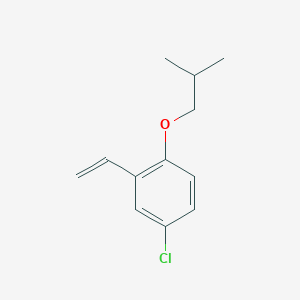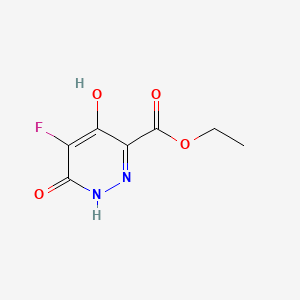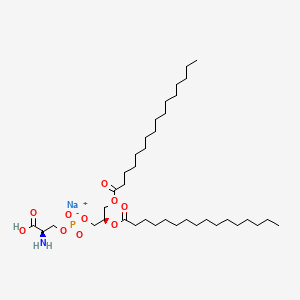
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine can be synthesized by reacting dipalmitoylphosphatidic acid with serine under appropriate conditions . The reaction typically involves the use of solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The compound is often purified using techniques such as thin-layer chromatography (TLC) and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized phospholipids, while substitution reactions can yield various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine has a wide range of scientific research applications, including:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics.
Biology: The compound is used to create model membranes for studying cell membrane properties and interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Wirkmechanismus
1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine exerts its effects by integrating into lipid bilayers and altering membrane properties. It interacts with membrane proteins and receptors, modulating their activity. The compound is involved in signaling pathways that regulate various cellular processes, including inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of serine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Similar structure but with a glycerol head group.
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine is unique due to its serine head group, which imparts specific biochemical properties and interactions with proteins and receptors. This makes it particularly useful in studies involving cell signaling and membrane dynamics.
Eigenschaften
Molekularformel |
C38H73NNaO10P |
|---|---|
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35-;/m1./s1 |
InChI-Schlüssel |
GTLXLANTBWYXGW-SWIBWIMJSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


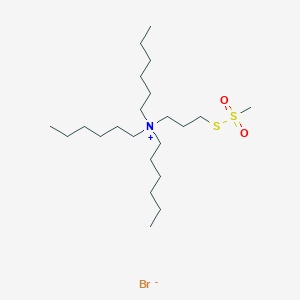

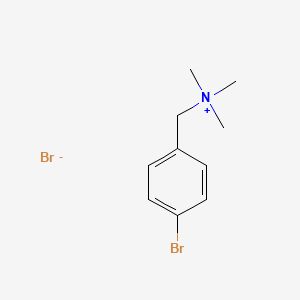


![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
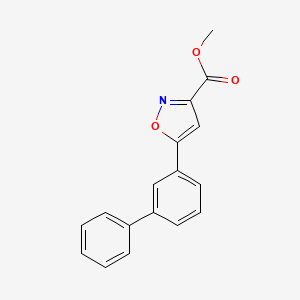
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
